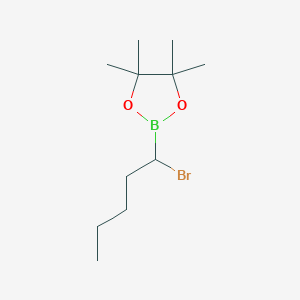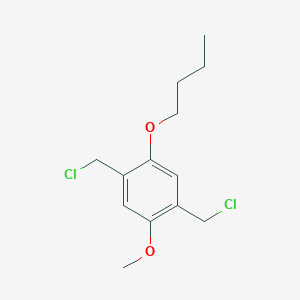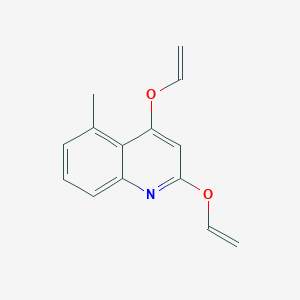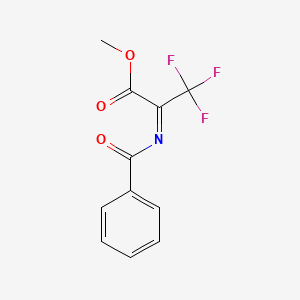
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes two oxygen atoms and one boron atom. The compound is notable for its bromopentyl side chain and four methyl groups attached to the ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with a bromopentyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction Reactions: The compound can undergo reduction reactions to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO), at room temperature.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are used, often in aqueous or alcoholic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted dioxaborolanes with various functional groups.
Oxidation Reactions: Products include boronic acids and borate esters.
Reduction Reactions: Products include borohydrides and other reduced boron species.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, often through the formation of covalent bonds with nucleophilic sites.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,2-Dioxaborolane, 2-(1-chloropentyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(1-iodopentyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(1-fluoropentyl)-4,4,5,5-tetramethyl-
Uniqueness
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- is unique due to its specific bromopentyl side chain, which imparts distinct reactivity and properties compared to its halogenated analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
130762-58-2 |
|---|---|
Molekularformel |
C11H22BBrO2 |
Molekulargewicht |
277.01 g/mol |
IUPAC-Name |
2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H22BBrO2/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
HBJVQAHBWLQBSV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)




-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)






